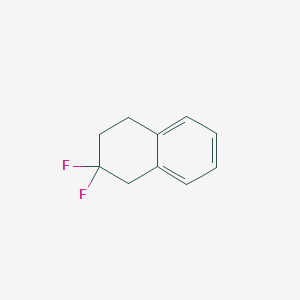
2,2-Difluorotetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorotetralin is a fluorinated organic compound that has garnered significant interest in various fields of scientific research and industry. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorotetralin typically involves the introduction of fluorine atoms into the tetralin structure. One common method is the electrophilic fluorination of tetralin using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluorotetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,2-Difluorotetralin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: this compound is explored for its potential in drug design and development, particularly in creating molecules with improved metabolic stability and target specificity.
Industry: The compound is used in the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2,2-Difluorotetralin exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with specific enzymes or receptors. This can modulate the activity of these targets and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 2,2-Difluoroethylbenzene
- 2,2-Difluoropropane
- 2,2-Difluorobutane
Comparison: Compared to these similar compounds, 2,2-Difluorotetralin is unique due to its specific structural arrangement and the presence of the tetralin core. This imparts distinct physicochemical properties, such as higher lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
58325-19-2 |
|---|---|
Formule moléculaire |
C10H10F2 |
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
3,3-difluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H10F2/c11-10(12)6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 |
Clé InChI |
BYRFJFGDUSGZJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=CC=CC=C21)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



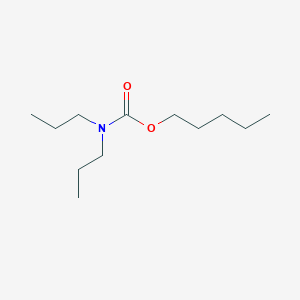
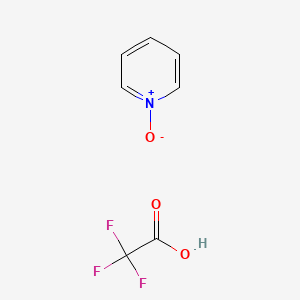
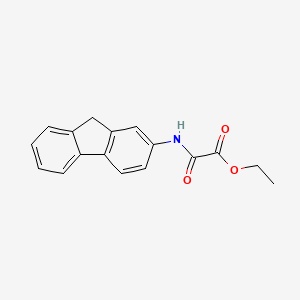
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
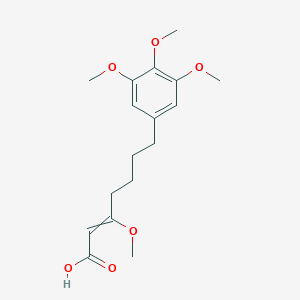
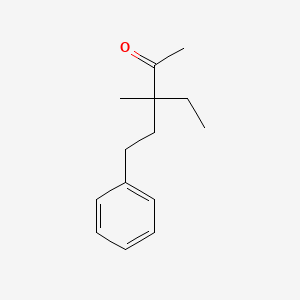

![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
sulfanium chloride](/img/structure/B14620008.png)
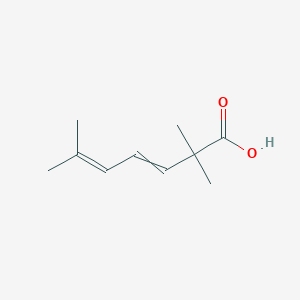
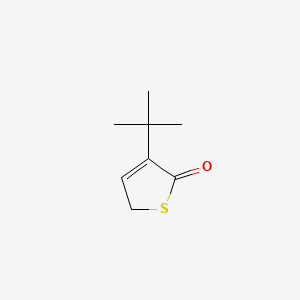
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
